molecular formula C22H23N5OS B13356750 6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13356750
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: BPMGVNQBPUGINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by a fused bicyclic core structure. The compound features a benzyloxy-substituted phenyl group at position 6 and a 1-methylpiperidin-4-yl moiety at position 2.

For example, phosphorous oxychloride-mediated reflux of triazole precursors with carboxylic acid derivatives is a common method (e.g., 4–6 hours under reflux conditions) . Microwave-assisted synthesis in solvent-free conditions has also been reported for related compounds, offering high yields and reduced reaction times .

Eigenschaften

Molekularformel

C22H23N5OS

Molekulargewicht

405.5 g/mol

IUPAC-Name

3-(1-methylpiperidin-4-yl)-6-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5OS/c1-26-13-11-17(12-14-26)20-23-24-22-27(20)25-21(29-22)18-7-9-19(10-8-18)28-15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3

InChI-Schlüssel

BPMGVNQBPUGINV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The target compound is a triazolothiadiazole derivative synthesized via cyclocondensation of a 4-amino-5-substituted-1,2,4-triazole-3-thiol with a carboxylic acid in the presence of phosphorus oxychloride (POCl₃) . The substituents at positions 3 and 6 are introduced through the triazole-thiol precursor and the carboxylic acid, respectively.

Stepwise Synthesis

Synthesis of 4-Amino-5-(1-methylpiperidin-4-yl)-4H-1,2,4-triazole-3-thiol

Procedure :

  • Starting Material : 1-Methylpiperidine-4-carboxylic acid hydrazide is reacted with carbon disulfide (CS₂) in ethanol containing potassium hydroxide (KOH) .
  • Reaction Conditions : Stir at room temperature for 12 hours to form potassium dithiocarbazinate.
  • Cyclization : The intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) under reflux for 3 hours, yielding the triazole-thiol.

Key Characterization :

  • IR (KBr) : 3400 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H).
  • ¹H NMR (DMSO-d₆) : δ 1.45–2.10 (m, piperidinyl protons), 2.25 (s, N–CH₃), 4.50 (br s, NH₂).

Cyclocondensation with 4-(Benzyloxy)benzoic Acid

Procedure :

  • Reagents :
    • 4-Amino-5-(1-methylpiperidin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
    • 4-(Benzyloxy)benzoic acid (1.5 eq)
    • POCl₃ (excess, acts as solvent and cyclizing agent)
  • Reaction Conditions :
    • Reflux at 110°C for 5 hours.
    • Cool and quench with ice-water.
    • Neutralize to pH 7–8 with ammonia solution .
    • Filter and recrystallize from ethanol.

Mechanism :
POCl₃ facilitates dehydration, forming the fused triazolothiadiazole ring (Figure 1).

Figure 1 : Cyclocondensation mechanism for triazolothiadiazole formation.

Workup and Purification

Alternative Synthetic Routes

While cyclocondensation with carboxylic acids is the most direct method, other approaches include:

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C), 680 cm⁻¹ (C–S).
  • ¹H NMR (CDCl₃) :
    • δ 5.15 (s, OCH₂Ph), 7.35–7.50 (m, benzyloxy aromatic protons), 3.10–3.40 (m, piperidinyl protons), 2.30 (s, N–CH₃).
  • ESI-MS : m/z 448.15 [M+H]⁺.

Elemental Analysis

Optimization and Challenges

Applications and Derivatives

This compound is a candidate for antimicrobial and CNS activity studies due to its triazolothiadiazole core. Analogous derivatives show:

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with a variety of applications across different fields, and it is a subject of interest in medicinal chemistry and pharmacology.

Potential biological activities
6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has demonstrated potential biological activities. Studies on the interactions of 6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with various biological targets have demonstrated its ability to engage in hydrogen bonding and dipole interactions with enzymes and receptors. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Versatility in synthetic organic chemistry
The specific products formed from reactions involving 6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the reagents and conditions used, highlighting the compound's versatility in synthetic organic chemistry.

Structural Similarities
Several compounds share structural similarities with 6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The uniqueness of 6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its dual functionality provided by both triazole and thiadiazole rings along with diverse substituents that enhance its pharmacological profile compared to other similar compounds.

Compound NameStructureUnique Features
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoleStructureContains a pyridine instead of a piperidine group.
Benzyl 5-(2-fluorophenyl)-1,3,4-thiadiazoleStructureLacks the triazole component but retains thiadiazole functionality.
5-(2-Methylphenyl)-1,2,4-thiadiazoleStructureSimpler structure lacking additional functional groups.

Wirkmechanismus

The mechanism of action of benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . It may also interact with other cellular proteins and enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Anti-inflammatory and Analgesic Activity

  • Compound 3b/3c (6-chlorophenyl derivatives): Exhibited 82–85% anti-inflammatory activity in carrageenan-induced edema models, surpassing naproxen (75%) while showing reduced ulcerogenicity .
  • Target Compound : Predicted activity via molecular docking (e.g., COX-2 inhibition) but lacks empirical validation.

Antimicrobial and Antifungal Activity

  • Pyrazole-substituted derivatives (3g/3h) : MIC values of 3.13–6.25 mg/L against S. aureus and E. coli, comparable to chloramphenicol .
  • 3-(3-Chlorophenyl)-6-aryl derivatives (5a-j) : Moderate to strong antifungal activity against C. albicans (IC₅₀: 8–25 μM) .

Cytotoxic and Electron Transport Properties

  • Quinoline-linked derivatives (115/116): Demonstrated IC₅₀ values of 1.2–3.8 μM against MCF-7 and HeLa cells .
  • Cyanopyridyl-substituted analogues: High electron affinity (VEA: 2.1–2.5 eV), suggesting utility as electron transport materials in organic electronics .

Biologische Aktivität

6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5OSC_{22}H_{23}N_{5}OS, with a molecular weight of approximately 397.51 g/mol. The structure consists of a triazole ring fused with a thiadiazole moiety and features a benzyloxy group and a piperidine derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole and triazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to 6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus15.62
Compound BE. coli31.25
Compound CCandida albicans7.81

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been explored extensively. Studies indicate that compounds with similar structures can effectively inhibit seizures in animal models. For example, certain derivatives displayed protective indices superior to traditional anticonvulsants like carbamazepine .

Table 2: Anticonvulsant Activity in Animal Models

CompoundED50 (mg/kg)Protective Index
Compound D39.4>31.6
Compound E23.4>25.6

The biological activity of 6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in the biosynthesis of critical cellular components.
  • Modulation of Receptors : It could interact with neurotransmitter receptors which are pivotal in modulating neuronal excitability and synaptic transmission.

Case Studies

A study conducted on a series of triazole derivatives highlighted the effectiveness of compounds structurally related to 6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in reducing Mycobacterium tuberculosis viability . The most potent derivative exhibited an IC90 value of 40.32 µM against the pathogen.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiol with thiocarbonyl derivatives in POCl₃ under reflux (8–12 hours) to form the triazolothiadiazole core .
  • Substituent Introduction :
  • Benzyloxy Group : Nucleophilic substitution or Mitsunobu reaction to attach benzyloxy to the phenyl ring .

  • Piperidinyl Group : Alkylation or coupling reactions (e.g., Buchwald-Hartwig) to introduce the 1-methylpiperidin-4-yl moiety .

    • Purification : Recrystallization from ethanol or DMF, validated via HPLC (≥95% purity) .

    Key Reaction Conditions :

    StepReagents/ConditionsYield (%)
    Core FormationPOCl₃, reflux, 8–12 h60–75
    Benzyloxy AttachmentK₂CO₃, DMF, 80°C70–85

Q. How is the compound structurally characterized?

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm; piperidinyl protons at δ 2.1–3.0 ppm) .
  • X-ray Crystallography : Resolves fused triazole-thiadiazole core geometry and dihedral angles (e.g., 15.8° between phenyl and triazole planes) .
  • Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., m/z 470.544 for C₂₃H₂₆N₄O₅S) .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀: 2.5–10 µM) .
  • Antimicrobial Screening : Agar diffusion against S. aureus or E. coli (MIC: 8–32 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays for tubulin polymerization inhibition (IC₅₀: 1.2 µM) .

Advanced Questions

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Assay Standardization :
  • Use identical cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 5% CO₂, 37°C) .
  • Normalize solvent concentrations (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .
    • Structural Validation : Confirm batch purity via HPLC and crystallography to rule out impurity-driven effects .
    • Target Validation : siRNA knockdown of putative targets (e.g., tubulin) to confirm on-mechanism activity .

Q. What strategies optimize efficacy through structure-activity relationship (SAR) studies?

  • Substituent Variation :
PositionModificationEffect on Activity
6-PhenylReplace benzyloxy with methoxy↑ Tubulin inhibition (IC₅₀: 0.8 µM)
3-PiperidinylReplace methyl with ethyl↓ Solubility; no activity gain
  • Scaffold Hybridization : Fuse with imidazopyridine to enhance DNA intercalation (e.g., 10-fold potency increase) .
  • Computational Modeling : Docking (AutoDock Vina) identifies steric clashes with tubulin’s colchicine site, guiding substitutions .

Q. What mechanistic insights explain its tubulin inhibition?

  • Binding Mode : Molecular dynamics simulations show the benzyloxy group occupies tubulin’s β-subunit hydrophobic pocket, while the piperidinyl group stabilizes via van der Waals interactions .
  • Functional Impact : Disrupts microtubule dynamics (confirmed via immunofluorescence: fragmented mitotic spindles) .
  • Kinetic Studies : SPR reveals KD = 120 nM, comparable to paclitaxel but with reversible binding .

Q. How is computational modeling integrated into lead optimization?

  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (triazole N2) and hydrophobic regions (benzyloxy) using Schrödinger Suite .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB: −1.2) and CYP3A4 inhibition risk .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes (e.g., −OH at phenyl para position improves binding by 2.1 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.